

Cyclopentyl Pentanoate (CAS 5451-99-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cyclopentyl pentanoate

CAS No.: 5451-99-0

Cat. No.: B13807440

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Abstract

Cyclopentyl pentanoate (CAS 5451-99-0), also known as cyclopentyl valerate, is an ester recognized for its characteristic fruity aroma. While its primary applications are rooted in the flavor and fragrance industries, its distinct molecular architecture and physicochemical properties merit consideration for broader applications in scientific research and pharmaceutical development. This technical guide provides a detailed exploration of **cyclopentyl pentanoate**, covering its fundamental properties, validated synthesis protocols, robust analytical characterization methods, potential applications in a research and development context, and essential safety and handling protocols. The objective is to furnish researchers, chemists, and drug development professionals with the critical, in-depth knowledge required to effectively and safely leverage this compound in advanced applications.

Core Compound Identity and Physicochemical Properties

Cyclopentyl pentanoate is the organic ester formed from the condensation of cyclopentanol and pentanoic acid. Its structure, featuring a five-membered aliphatic ring linked to a five-

carbon ester chain, is the basis for its physical properties and potential chemical reactivity. A thorough understanding of these properties is the cornerstone of its application in any experimental design.

Table 1: Physicochemical Properties of **Cyclopentyl Pentanoate**

Property	Value	Reference
CAS Number	5451-99-0	[1][2][3]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1][3][4]
Molecular Weight	170.25 g/mol	[1][3][5]
Appearance	Colorless Liquid	
Density	~0.94 - 0.95 g/cm ³	[2][5]
Boiling Point	~214.4 °C at 760 mmHg	[2][5]
Flash Point	~81.1 °C	[5]
Refractive Index	~1.449	[2]
Solubility	Insoluble in water; Soluble in organic solvents	
InChIKey	WODFKKJZIWGYCU-UHFFFAOYSA-N	[1][3]

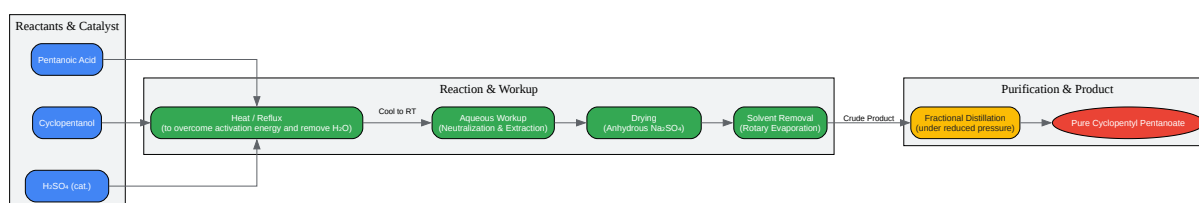
The data indicate that **cyclopentyl pentanoate** is a relatively non-volatile, non-polar liquid at standard temperature and pressure. Its lipophilic nature, evidenced by its insolubility in water, is a critical factor for its use in non-aqueous reaction systems, extraction processes, and formulation science.

Synthesis Pathway: Fischer-Speier Esterification

The most direct and well-established method for synthesizing **cyclopentyl pentanoate** is the Fischer-Speier esterification. This acid-catalyzed condensation reaction is a fundamental transformation in organic chemistry. The success of the synthesis hinges on manipulating the reaction equilibrium to favor product formation.

Mechanistic Rationale and Experimental Causality

Fischer esterification is a reversible process. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by two means: 1) using an excess of one reactant (usually the less expensive one, in this case, either cyclopentanol or pentanoic acid) or 2) actively removing water as it is formed, often through the use of a Dean-Stark apparatus or a drying agent. The acid catalyst (e.g., H_2SO_4) is essential as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.



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Caption: Synthesis and Purification Workflow for **Cyclopentyl Pentanoate**.

Self-Validating Synthesis Protocol

This protocol incorporates purification and analytical checkpoints to ensure the identity and purity of the final product.

Materials:

- Pentanoic acid

- Cyclopentanol
- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether (or ethyl acetate)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware including round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus.

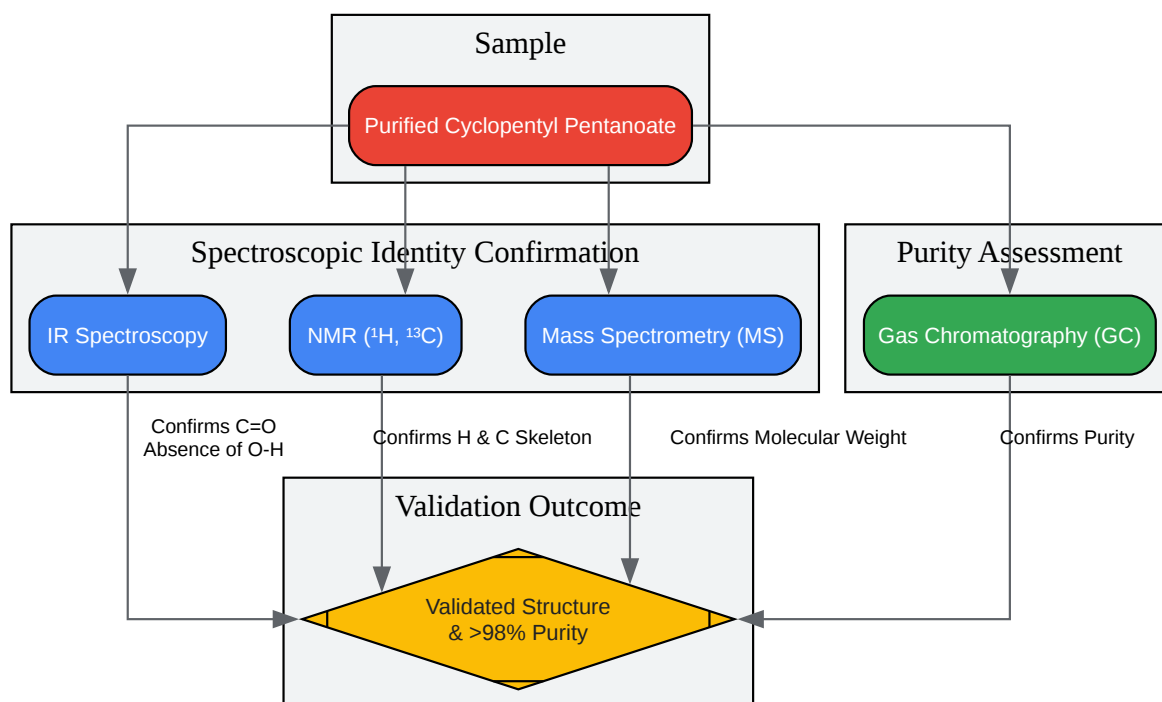
Procedure:

- **Reaction Setup:** To a round-bottom flask, add pentanoic acid (1.0 eq) and cyclopentanol (1.2 eq). The slight excess of the alcohol helps drive the equilibrium.
- **Catalysis:** While stirring, cautiously add concentrated sulfuric acid (0.02-0.05 eq) to the mixture.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of a new, less polar spot for the ester.
- **Workup and Extraction:** a. Cool the reaction mixture to room temperature. Dilute with diethyl ether. b. Transfer the mixture to a separatory funnel and wash sequentially with i) water, ii) saturated NaHCO_3 solution until effervescence ceases (to neutralize all acids), and iii) brine. c. Separate the organic layer and dry it over anhydrous MgSO_4 .
- **Isolation:** Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude ester.
- **Purification:** For high-purity applications, purify the crude product via fractional distillation under reduced pressure. The lower pressure is necessary to prevent decomposition at the high atmospheric boiling point.

Analytical Characterization and Quality Control

To ensure the synthesized material meets the required standards for research or development, a multi-technique analytical approach is mandatory. This provides a validated confirmation of structure and purity.

- Infrared (IR) Spectroscopy: A key diagnostic tool. The IR spectrum must show a strong, characteristic carbonyl (C=O) stretching absorption for the ester at approximately 1735-1750 cm^{-1} . Critically, the broad O-H stretching band from the starting carboxylic acid and alcohol (3200-3600 cm^{-1}) must be absent, confirming the reaction's completion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will provide a distinct fingerprint. Expect signals corresponding to the protons of the cyclopentyl ring and the aliphatic protons of the pentanoate chain. The proton on the carbon bearing the ester oxygen will be shifted downfield.
 - ^{13}C NMR: Confirms the carbon skeleton. A characteristic peak for the ester carbonyl carbon will be observed in the 170-180 ppm range. PubChem indicates the availability of reference spectra.[\[3\]](#)
- Mass Spectrometry (MS): Primarily used to confirm the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, as it simultaneously provides purity data (from the GC chromatogram) and structural information. The mass spectrum should show a molecular ion peak (M^+) at $m/z = 170.25$.[\[1\]](#)[\[3\]](#)



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Caption: A Multi-technique Workflow for Analytical Validation.

Applications in Research and Drug Development

While its primary role is in fragrances, the unique combination of a moderately sized lipophilic tail and a compact carbocyclic ring makes **cyclopentyl pentanoate** a molecule of interest for several specialized applications.

- **Excipient in Topical Formulations:** In drug development, particularly for dermatological products, the choice of excipients is critical. **Cyclopentyl pentanoate**'s properties—low volatility, pleasant scent, and lipophilicity—make it a candidate as an emollient or a fragrance component to improve patient acceptance of a topical formulation.
- **Non-polar Medium for Biocatalysis:** The search for green and effective solvents for enzymatic reactions is ongoing. As an ester, it could serve as a non-polar medium for lipase-

catalyzed reactions, where the ester's own structure would be inert.

- **Scaffold for Synthesis:** The cyclopentane ring is a common motif in many biologically active natural products and approved drugs.[6] While **cyclopentyl pentanoate** itself is simple, it can serve as a readily available starting material. The ester functionality can be reduced to an alcohol, hydrolyzed back to the acid, or reacted with organometallic reagents, providing a versatile entry point into more complex cyclopentane-containing molecules for screening libraries in drug discovery programs.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. The primary source for all safety information must be the most current Safety Data Sheet (SDS) provided by the supplier.

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[7][8]
- **Hazards:** While specific data for this ester is limited, compounds of this class are typically combustible liquids. Avoid inhalation of vapors and contact with skin and eyes. Repeated exposure may cause skin dryness or cracking.[7]
- **Disposal:** Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

Cyclopentyl pentanoate is more than a simple fragrance component; it is a well-defined chemical entity with accessible synthesis routes and clear analytical validation procedures. For the researcher and drug development professional, it represents a potential tool as a specialized excipient, a non-conventional solvent, or a foundational building block for the synthesis of more complex, biologically relevant molecules. This guide provides the necessary technical and safety framework to enable its confident exploration in a scientific setting.

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